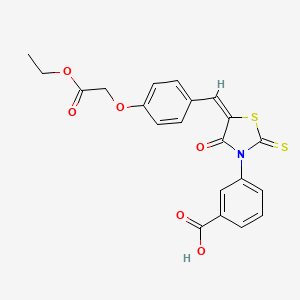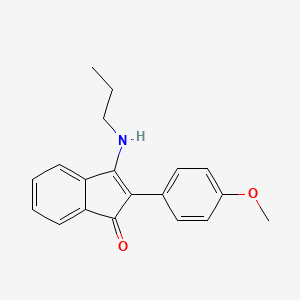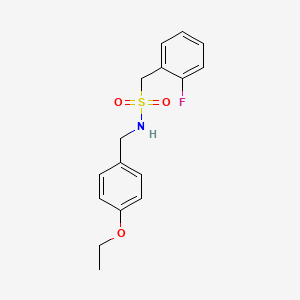
3-{5-[4-(2-乙氧基-2-氧代乙氧基)苄叉-4-氧代-2-硫代-1,3-噻唑烷-3-基}苯甲酸
描述
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds with structures similar to the specified compound, often involves microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. These methods provide a convenient pathway to a variety of thiazolidinone compounds under mild reaction conditions, showcasing the versatility and efficiency of modern synthetic approaches (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals complex interactions and conformations. For example, the analysis of a thiazolidinone derivative showed an essentially planar 5-benzylidene-thiazolidine moiety to which the 4-aminobenzoic acid fragment is inclined, highlighting the intricate molecular geometries these compounds can adopt (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, reactions with nitrile oxides or thiols have been explored, revealing pathways to novel compounds with potentially useful biological activities (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Studies have focused on characterizing these properties through various analytical techniques, contributing to a deeper understanding of how these compounds interact with biological systems and materials (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and potential biological activity, are of significant interest. Investigations into their antimicrobial, antifungal, and possibly antiviral activities highlight the potential of these compounds as therapeutic agents. Studies have shown that certain derivatives exhibit potent antimicrobial activities, suggesting their utility in developing new antimicrobial drugs (Shukla, Pandey, & Chawla, 2019).
科学研究应用
合成和生物活性
由于噻唑烷衍生物很有希望的生物活性,研究工作致力于合成它们。例如,帕特尔和帕特尔(2010 年)通过环缩合反应开发了一系列 2-羟基-N(4-氧代-2-芳基-噻唑烷-3-基)-苯甲酰胺,表现出显着的抗菌和抗真菌特性 (H. S. Patel & S. J. Patel, 2010)。类似地,齐达尔、克拉德尼克和基克尔(2009 年)探索了 4-苄基-2-(2-(4-氧代-2-硫代噻唑烷-5-亚甲基)乙基)-2H-1,4-苯并恶嗪-3(4H)-酮的合成,利用微波辅助合成提高效率 (Nace Zidar, J. Kladnik, & D. Kikelj, 2009)。
分子结构和络合能力
科斯马、塞尔策和梅赖特(2012 年)详细阐述了相关的 5-亚苄基-噻唑烷衍生物的分子结构,重点介绍了其平面结构和形成氢键的潜力,这可能是与生物靶标相互作用的基础 (P. Kosma, E. Selzer, & K. Mereiter, 2012)。此外,库迪亚科娃等人(2009 年)研究了苯甲酸衍生物与多氟烷基的络合能力,表明在开发用于各种目的的金属配合物中具有潜在的应用 (Yulia S. Kudyakova et al., 2009)。
抗癌活性
探索噻唑烷衍生物的抗癌活性也很重要。哈夫里柳克等人(2010 年)报道了具有苯并噻唑部分的新型 4-噻唑烷酮的抗肿瘤筛选,确定了对各种癌细胞系具有显着活性的化合物 (D. Havrylyuk et al., 2010)。
抗真菌活性
列夫辛等人(2022 年)合成了新型霉菌素衍生物,测试了它们的抗真菌活性,并提出了一种与葡萄糖转运相关的独特作用机制,展示了噻唑烷衍生物在开发新型抗真菌疗法中的潜力 (I. Levshin et al., 2022)。
属性
IUPAC Name |
3-[(5E)-5-[[4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S2/c1-2-27-18(23)12-28-16-8-6-13(7-9-16)10-17-19(24)22(21(29)30-17)15-5-3-4-14(11-15)20(25)26/h3-11H,2,12H2,1H3,(H,25,26)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOMBBCSJCJOU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(5E)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4630789.png)
![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)
![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)
![1-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4630816.png)

![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)